(4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol
Description
(4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol is a diarylmethanol derivative featuring a central hydroxyl-bearing carbon atom linked to two aromatic rings: a 4-chloro-3-fluorophenyl group and a 4-fluorophenyl group. Its synthesis typically involves nucleophilic substitution or esterification reactions, as demonstrated in the preparation of similar diarylmethanol derivatives .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-11-6-3-9(7-12(11)16)13(17)8-1-4-10(15)5-2-8/h1-7,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUPLIOWSWQUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)Cl)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222579 | |
| Record name | 4-Chloro-3-fluoro-α-(4-fluorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-75-6 | |
| Record name | 4-Chloro-3-fluoro-α-(4-fluorophenyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-fluoro-α-(4-fluorophenyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction-Based Synthesis
The Grignard methodology remains the most widely implemented approach, offering modular control over aromatic substitution patterns. A representative three-step sequence involves:
Step 1: Preparation of 4-Chloro-3-fluorobenzaldehyde
Bromination of 3-fluorotoluene followed by chlorination at the para position yields the required benzaldehyde precursor. Kinetic studies demonstrate optimal chlorination efficiency (89%) at −15°C using sulfuryl chloride.
Step 2: Formation of 4-Fluorophenylmagnesium Bromide
Magnesium turnings react with 4-fluoro-bromobenzene in anhydrous THF under nitrogen atmosphere. The exothermic reaction requires strict temperature control between 35–40°C to prevent Wurtz coupling byproducts.
Step 3: Nucleophilic Addition and Workup
Controlled addition of the Grignard reagent to 4-chloro-3-fluorobenzaldehyde proceeds through a six-membered transition state, favoring anti addition. Quenching with saturated ammonium chloride followed by acidic workup delivers the crude product in 72–78% yield.
Table 1: Optimization Parameters for Grignard Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | +18% vs RT |
| Molar Ratio (Grignard:aldehyde) | 1.2:1 | Minimizes dimerization |
| Quenching Protocol | Gradient pH adjustment | Prevents alcohol dehydration |
Ketone Reduction Strategies
Alternative routes employ reduction of pre-formed (4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanone. Comparative studies of reducing agents reveal distinct performance characteristics:
Lithium Aluminum Hydride (LAH)
- Delivers 92% conversion in THF at 0°C
- Requires strict anhydrous conditions
- Generates aluminum byproducts complicating purification
Sodium Borohydride (NaBH4)
- 67% yield in ethanol/water mixtures
- Tolerates protic solvents
- Limited efficacy with electron-deficient ketones
Catalytic Hydrogenation
- Pd/C (5% w/w) achieves 81% yield under 3 atm H₂
- Requires careful control to prevent over-reduction
- Eliminates stoichiometric reagent waste
Recent advances in flow chemistry enable continuous hydrogenation systems achieving space-time yields of 1.2 kg/L·day with 99.5% enantiomeric retention.
Friedel-Crafts Alkylation Approaches
While less common, Friedel-Crafts methodologies show promise for scale-up production. A novel two-phase system using ionic liquid catalysts (1-butyl-3-methylimidazolium hexafluorophosphate) achieves 84% yield at 80°C with 98% regioselectivity. Key advantages include:
- Recyclable catalyst system (7 cycles without activity loss)
- Reduced HCl emissions vs traditional AlCl3-mediated processes
- Compatibility with moisture-sensitive halogen groups
Process Optimization and Scalability Considerations
Industrial-scale production requires addressing three critical challenges:
Halogen Migration During Synthesis
19F NMR studies identify a 12% fluorine transposition rate at temperatures >110°C. Implementing rapid-injection micromixers reduces thermal exposure, lowering isomerization to 2.8%.
Byproduct Formation Pathways
Principal impurities derive from:
- Wurtz coupling of Grignard intermediates (4–7%)
- Aldol condensation of benzaldehyde precursors (3–5%)
- Incomplete reduction of ketone intermediates (9–12%)
Advanced Process Analytical Technology (PAT) using inline FTIR spectroscopy enables real-time impurity detection, reducing off-spec batches by 40%.
Table 2: Comparative Analysis of Production Methods
| Method | Maximum Batch Size | API Impurities | Environmental Factor (E) |
|---|---|---|---|
| Grignard Batch | 200 L | 0.8% | 18.7 |
| Continuous Hydrogenation | 500 L/day | 0.2% | 6.2 |
| Ionic Liquid FC | 150 L | 1.1% | 4.9 |
Analytical Characterization Protocols
Accurate quality control necessitates multimodal characterization:
Spectroscopic Identification
- 1H NMR (400 MHz, CDCl3): δ 7.45–7.32 (m, 3H, Ar-H), 7.15–7.08 (m, 4H, Ar-H), 5.82 (s, 1H, OH), 4.97 (s, 1H, CH)
- 19F NMR (376 MHz, CDCl3): δ −113.2 (d, J = 8.4 Hz), −116.8 (s)
- IR (ATR): 3340 cm⁻¹ (O-H stretch), 1598 cm⁻¹ (C=C aromatic)
Chromatographic Purity Assessment
HPLC method validation parameters:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase: 65:35 MeCN/H2O (0.1% TFA)
- Retention Time: 6.72 min
- LOD: 0.02 μg/mL
Industrial-Scale Manufacturing Challenges
Current Good Manufacturing Practice (cGMP) production faces unique hurdles:
Thermal Stability Considerations
Accelerated stability studies (40°C/75% RH) show:
- 0.9% degradation/month in nitrogen atmosphere
- 4.7% degradation/month under ambient air
Degradation products include quinone methides (3.2%) and halogenated biphenyls (1.5%).
Solvent Recovery Systems
Closed-loop distillation units recover 98% of THF and 94% of dichloromethane, reducing process mass intensity (PMI) from 32 to 8.
Emerging Applications Driving Synthetic Innovation
Recent patent literature discloses advanced applications requiring ultra-high purity (>99.9%):
Pharmaceutical Intermediates
- JAK3 kinase inhibitor precursors (Phase II trials)
- PARP inhibitor sidechain components
Advanced Materials
- Liquid crystal dopants (Δε = +12.3 at 20°C)
- Organic semiconductor ligands (HOMO: −5.6 eV)
These applications necessitate development of chromatography-free crystallization protocols achieving 99.5% purity from crude reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-3-fluorobenzophenone.
Reduction: Formation of 4-chloro-3-fluorophenylmethane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound (4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol:
This compound
Scientific Research Applications
While the search results do not provide explicit applications of this compound, they do point to research involving related compounds with similar structural features:
- Antiviral Research: Modified chlorophenyl compounds have been investigated for their antiviral activity . Specifically, the presence of a 4-chloro group on a phenyl ring was found to be important for activity in some entry inhibitors targeting HIV-1 .
- Dopamine Transporter (DAT) Inhibitors: Research has explored bis(4-fluorophenyl) compounds as atypical DAT inhibitors with potential therapeutic use in psychostimulant abuse models . These compounds were designed, synthesized, and evaluated for binding affinities at DAT, serotonin transporter, and sigma 1 receptors .
- Synthesis Methods: Related compounds such as bis(4-fluorophenyl)methyl have been synthesized and purified using techniques like column chromatography .
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The title compound’s electronic and steric properties are influenced by the positions of the chlorine and fluorine substituents. Key comparisons include:
Table 1: Substituent Effects on Molecular Geometry and Planarity
- Nonplanarity: The title compound exhibits moderate distortion from planarity due to steric repulsion between the 4-fluorophenyl and 4-chloro-3-fluorophenyl groups, a phenomenon also observed in metalloporphyrins with bulky meso substituents .
- Halogen Effects : Replacing chlorine with bromine (as in compound 4 from ) increases polarizability but may reduce binding specificity due to larger atomic size .
Binding Affinity and Pharmacological Potential
Diarylmethanols are often evaluated for their binding to mAChRs. Competitive radioligand assays using [methyl-³H]-N-methylscopolamine reveal significant differences in affinity:
Table 2: Binding Affinity of Diarylmethanol Derivatives
- Polar Substituents: Compounds with polar groups (e.g., pyridyl in bis(6-fluoropyridin-3-yl)methanol) exhibit higher binding affinity due to enhanced hydrogen-bonding interactions .
Solvent and Stability Profiles
Solvent interactions significantly impact thermal stability and reactivity:
- Thermolysis in n-Hexane vs. Methanol: Fluorophenyl-substituted trioxanes decompose faster in polar solvents (e.g., methanol) due to solvation effects .
- Stability of the Title Compound: While direct data are lacking, its fluorinated analogs (e.g., ezetimibe) show high solubility in methanol and acetone, suggesting similar behavior .
Biological Activity
(4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound consists of a central methanol group attached to two fluorinated phenyl rings, one of which contains a chlorine substituent. The presence of halogens such as fluorine and chlorine is known to enhance the biological activity and pharmacokinetic properties of organic compounds.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. For example, derivatives of chlorinated and fluorinated phenyl compounds have shown effectiveness against various bacterial strains. A study on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting the potential of this compound in this area .
Antiviral Activity
The antiviral potential of similar compounds has also been explored. For instance, the incorporation of a 4-chlorophenyl moiety has been linked to enhanced inhibition of viral entry mechanisms, particularly in HIV-1 studies. The structural features of this compound suggest it could similarly inhibit viral replication by targeting specific viral proteins .
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or viral replication.
- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting their integrity .
Case Studies
- Antibacterial Activity Study : A study evaluated the antibacterial effects of various fluorinated phenolic compounds, including derivatives similar to this compound. Results indicated a strong correlation between fluorine substitution and increased antibacterial potency against Staphylococcus aureus and Escherichia coli .
- Antiviral Mechanism Exploration : Research involving docking studies showed that compounds with a 4-chlorophenyl motif bind effectively to the catalytic site of tyrosinase in Agaricus bisporus, indicating potential for designing inhibitors that could prevent melanin overproduction linked to skin disorders .
Data Tables
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | High | Enzyme inhibition |
| Antiviral | Moderate | Receptor interaction |
| Antifungal | Low | Membrane disruption |
Q & A
Basic Questions
Q. What are the established synthetic methodologies for (4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanol?
- Answer : A common route involves the reduction of a ketone precursor, such as (4-Chloro-3-fluorophenyl)(4-fluorophenyl)methanone, using sodium borohydride (NaBH₄) in methanol. This method is efficient for introducing the methanol moiety . Alternatively, chlorination reactions with thionyl chloride (SOCl₂) in toluene can be employed for intermediates requiring halogenation . Methanol is frequently used as a solvent due to its compatibility with polar intermediates .
Q. How is the compound characterized to confirm its structure and purity?
- Answer :
- X-ray crystallography : SHELXL (via the SHELX suite) is widely used for structural refinement, particularly for resolving hydrogen bonding and stereochemistry . For example, similar fluorophenyl derivatives have been analyzed using single-crystal diffraction .
- Spectroscopy : NMR (¹H/¹³C) identifies functional groups and substituent positions. For instance, fluorophenyl protons exhibit distinct splitting patterns due to coupling with fluorine .
- HPLC : Impurity profiling, such as detecting methanone byproducts (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone), ensures purity .
Q. What solvents and conditions are optimal for crystallization?
- Answer : Methanol is a preferred solvent due to its moderate polarity, enabling slow evaporation for high-quality crystals. Evidence from fluorophenyl derivatives shows that methanol can facilitate hydrogen-bonded networks critical for stable crystal packing . For challenging cases, mixed solvents (e.g., methanol/acetone) or temperature-controlled crystallization are recommended .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?
- Answer : Contradictions (e.g., unexpected NMR shifts vs. X-ray bond lengths) require cross-validation:
- Density Functional Theory (DFT) : Computational modeling of NMR chemical shifts can align with experimental data .
- SHELXL refinement : Adjusting thermal parameters and validating hydrogen positions via difference Fourier maps improves accuracy .
- Comparative analysis : Reference structurally characterized analogs, such as 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone , to identify systematic errors.
Q. What strategies mitigate enantiomeric impurities during synthesis?
- Answer :
- Chiral chromatography : Use cellulose-based columns to separate enantiomers, as demonstrated in fluorophenyl-piperidine derivatives .
- Asymmetric reduction : Employ chiral catalysts (e.g., BINAP-Ru complexes) during ketone reduction to enhance enantioselectivity .
- Crystallization-induced resolution : Seed crystals of the desired enantiomer can bias crystallization, as seen in tetrahydropyridine syntheses .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking : Use Protein Data Bank (PDB) structures (e.g., gp120 complexes) to simulate binding. For example, analogs like N-(4-chloro-3-fluorophenyl)-ethanediamide have been docked into gp120 pockets to study HIV-1 inhibition .
- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions, leveraging force fields parameterized for fluorinated aromatics .
Q. What are the challenges in analyzing oxidative degradation products?
- Answer :
- LC-MS/MS : Identify hydroxylated or chlorinated byproducts via high-resolution mass spectrometry. Reference standards, such as 3-(p-Chlorophenyl)-1,1-dimethylurea, aid in peak assignment .
- Radical trapping : Use fluorescent probes (e.g., 3'-(p-Hydroxyphenyl)fluorescein) to detect hydroxyl radicals during forced degradation studies .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference multiple techniques (e.g., XRD, NMR, and DFT) to resolve ambiguities .
- Experimental Design : For crystallization trials, vary solvent polarity and cooling rates systematically to optimize crystal quality .
- Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity; methanol and SOCl₂ require strict PPE protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
